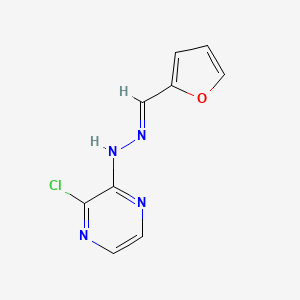
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as FCPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FCPH is a pyrazine derivative that has been synthesized by various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can lead to the inhibition of various enzymes and cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the chelation of metal ions, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone is its ease of synthesis, which makes it readily available for laboratory experiments. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of interest is the development of this compound-based materials with unique properties, such as fluorescence or magnetic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
Synthesis Methods
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone can be synthesized by the reaction of 3-chloro-2-pyrazinecarboxaldehyde and hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with furaldehyde to yield this compound.
Scientific Research Applications
2-furaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal activities. In biochemistry, this compound has been studied for its ability to act as a chelating agent for metal ions, as well as for its potential as a fluorescent probe for the detection of metal ions in biological systems. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials with interesting properties.
properties
IUPAC Name |
3-chloro-N-[(E)-furan-2-ylmethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-8-9(12-4-3-11-8)14-13-6-7-2-1-5-15-7/h1-6H,(H,12,14)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMIKUJWWQXTNH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


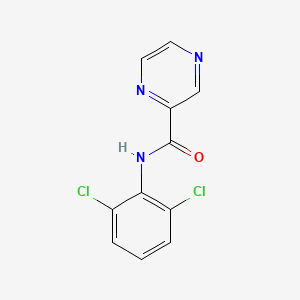
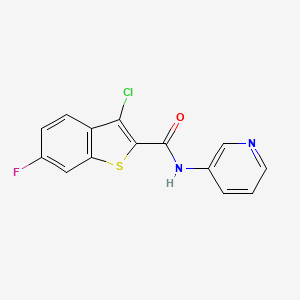
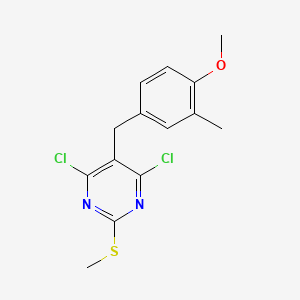

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
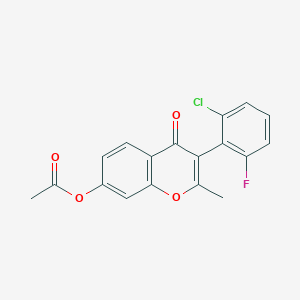
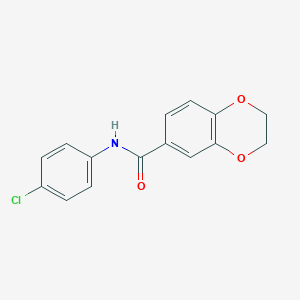
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
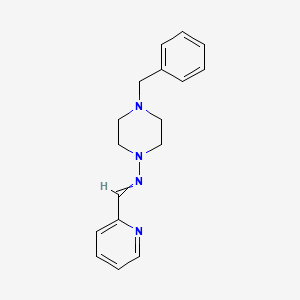
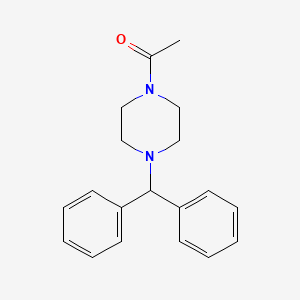
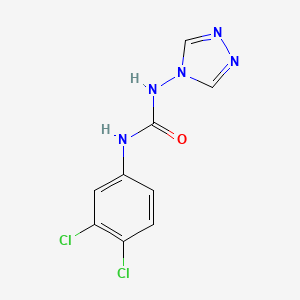
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)